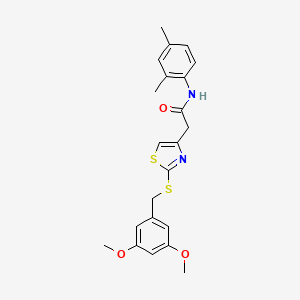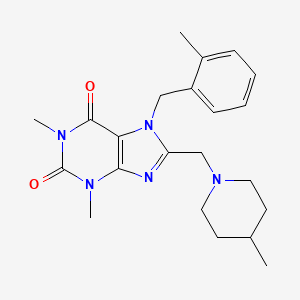
1,3-dimethyl-7-(2-methylbenzyl)-8-((4-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(2-methylbenzyl)-8-((4-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonergic Receptor Affinity and Psychotropic Activity
Purine derivatives, including those structurally related to the specified compound, have been explored for their affinity towards serotonergic receptors. These studies aim at understanding their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Such compounds display promising psychotropic activities, including anxiolytic and antidepressant properties, which could be beneficial in designing new therapeutic agents for mental health disorders. The research demonstrates the significance of chemical diversification of purine-2,6-dione derivatives in selecting potent ligands for these receptors, highlighting the modification of arylalkyl/allyl substituents in position 7 as a strategy for designing new serotonin receptor ligands (Chłoń-Rzepa et al., 2013).
Molecular Interactions in Polymorphs of Methylxanthines
Another area of interest involves the study of polymorphs of methylxanthines (e.g., caffeine, theobromine, and theophylline) and their molecular interactions. These compounds, related to the purine family, exhibit therapeutic potential across various applications. The research provides insights into the crystal structure, hydrogen bonding, and π···π stacking interactions within these compounds. Understanding these interactions helps in elucidating their biological activity profiles and could influence the design of purine derivatives with optimized pharmacological effects (Latosinska et al., 2014).
Inhibitory Activities and Therapeutic Potentials
The exploration of purine-2,6-dione derivatives for their inhibitory activities against various targets such as dipeptidyl peptidase IV (DPP-IV) reveals the potential therapeutic applications of these compounds. DPP-IV inhibitors are of particular interest in the treatment of type 2 diabetes. The synthesis and evaluation of these compounds demonstrate the relevance of purine derivatives in developing new therapeutic agents with specific biological activities. Through structure-activity relationship studies, compounds with significant inhibitory activities have been identified, showcasing the potential of purine derivatives in medicinal chemistry (Mo et al., 2015).
Propiedades
IUPAC Name |
1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-15-9-11-26(12-10-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-8-6-5-7-16(17)2/h5-8,15H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSXGYOJXDPPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2761308.png)
![N,N'-((3aR,4R,7R,7aS)-2,2-dimethyl-5-(trimethylsilyl)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2761311.png)
![4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2761313.png)
![(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2761314.png)
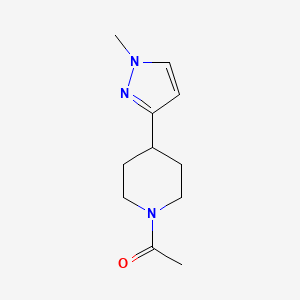

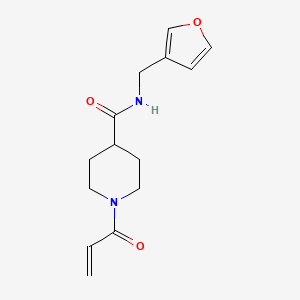

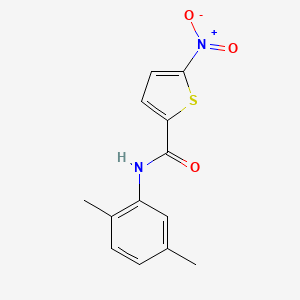
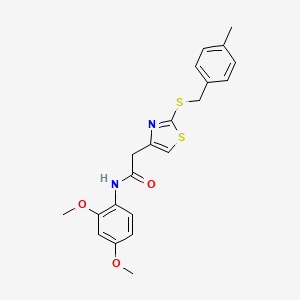
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2761324.png)
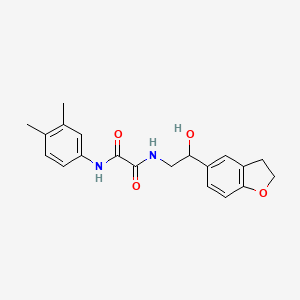
![N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2761326.png)
